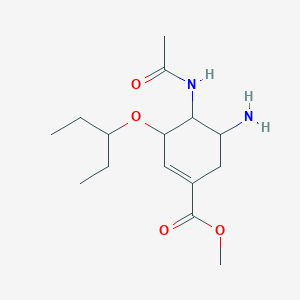

Methyl 4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate

Description

Methyl 4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate is a structurally complex cyclohexene derivative featuring multiple functional groups: an acetamido group at position 4, an amino group at position 5, a pentan-3-yloxy substituent at position 3, and a methyl ester at position 1. This compound shares structural homology with antiviral agents such as oseltamivir (Tamiflu), which is an ethyl ester analog (Ethyl 4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate) .

Properties

IUPAC Name |

methyl 4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O4/c1-5-11(6-2)21-13-8-10(15(19)20-4)7-12(16)14(13)17-9(3)18/h8,11-14H,5-7,16H2,1-4H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQFJHRGEFIDLDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate typically involves multiple steps. One common method includes the following steps:

Formation of the cyclohexene ring: Starting with a suitable cyclohexene precursor, the ring is functionalized to introduce the necessary substituents.

Introduction of the acetamido group: This step involves the acetylation of an amino group on the cyclohexene ring.

Addition of the pentan-3-yloxy group: This is achieved through an etherification reaction, where the pentan-3-yloxy group is attached to the cyclohexene ring.

Final modifications: Additional steps may include protection and deprotection of functional groups, purification, and isolation of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, catalysts, and reaction conditions to ensure scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups into their reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halides, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It is used in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate involves its interaction with specific molecular targets. The acetamido and amino groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also participate in covalent bonding with certain biomolecules, leading to changes in their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Analogues

The primary structural analogs of Methyl 4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate include:

Ethyl 4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate (Oseltamivir): A well-known antiviral prodrug used against influenza, distinguished by its ethyl ester group .

Compounds with alternative alkoxy/ester groups : Hypothetical derivatives with varying alkyl chains (e.g., propyl, butyl esters) or modified acyl groups (e.g., propionamido instead of acetamido).

Comparative Analysis

Table 1: Structural and Predicted Property Comparison

Key Findings

However, this may compromise metabolic stability, as methyl esters are more susceptible to esterase-mediated hydrolysis . In contrast, oseltamivir’s ethyl ester improves oral bioavailability by resisting premature hydrolysis, enabling efficient conversion to the active carboxylate form .

highlights that substituent electronegativity correlates with chemical shift variations, which could modulate target affinity .

Pharmacological Implications :

- While oseltamivir’s ethyl ester is optimized for prodrug delivery, the methyl variant may require structural modifications (e.g., cyclization or bulky substituents) to enhance stability. Computational studies suggest that ester chain length critically affects binding to viral targets like NSP15, where steric and electronic complementarity are essential .

Biological Activity

Methyl 4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a cyclohexene core and various functional groups, suggest that it may interact with multiple biological targets, influencing enzymatic pathways or receptor activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C16H28N2O4

- Molecular Weight : Approximately 334.84 g/mol

- Structural Features : The compound includes an acetamido group, an amino group, and a pentan-3-yloxy chain, which contribute to its biological properties.

Table 1: Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| Ethyl 4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate | Ethyl group instead of methyl | Potentially different solubility and biological activity |

| Oseltamivir | Acetamido cyclohexene derivative | Known antiviral properties; inhibits neuraminidase |

| Methyl (4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene | Different stereochemistry | Variations in biological activity due to stereochemistry |

Preliminary studies indicate that this compound may exhibit significant biological activity by interacting with specific enzymes or receptors. The compound's structure suggests potential inhibitory effects on certain biological pathways. For instance, it may act as an inhibitor of neuraminidase, similar to compounds like Oseltamivir, which is used to treat influenza by preventing viral replication .

Interaction Studies

Research has focused on the binding affinities of this compound to various biomolecules. These studies are crucial for understanding its mechanism of action and potential therapeutic effects. Interaction studies often employ techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities and kinetics.

Case Studies

- Antiviral Activity : A study investigated the antiviral properties of methyl 4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate against influenza viruses. Results indicated that the compound exhibited moderate inhibitory effects on neuraminidase activity, suggesting potential as a lead compound for antiviral drug development .

- Enzyme Inhibition : Another study explored the inhibition of specific enzymes involved in metabolic pathways. The findings indicated that the compound could inhibit certain enzymes at micromolar concentrations, which may have implications for meta

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.